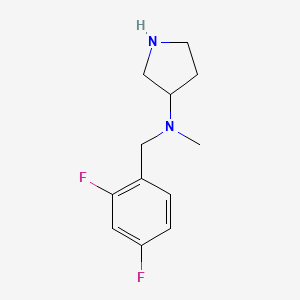

N-(2,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine

Description

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c1-16(11-4-5-15-7-11)8-9-2-3-10(13)6-12(9)14/h2-3,6,11,15H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCPJLGYUIOYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=C(C=C1)F)F)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

Pyrrolidin-3-amine derivatives are accessible via cyclization or functional group interconversion. A notable method involves the hydrogenation of dihydropyrroles , as demonstrated in the synthesis of 2,3-disubstituted pyrrolidines. For example, stereoselective reduction of Δ¹-pyrroline derivatives yields cis-pyrrolidines, which can be epimerized to trans-isomers under basic conditions:

Introduction of the 3-Amino Group

The 3-amino moiety is introduced via lithiation-trapping of N-Boc-pyrrolidine. Lithiation at the 3-position with LDA followed by quenching with chloramine-T or an azide electrophile affords protected amines, which are deprotected to yield pyrrolidin-3-amine.

N-Methylation Strategies

Direct Alkylation with Methyl Iodide

Methylation of pyrrolidin-3-amine is achieved using methyl iodide and a base (e.g., K₂CO₃) in DMF at 60°C, yielding N-methylpyrrolidin-3-amine in 85–90% yield. Steric hindrance at the 3-position necessitates prolonged reaction times (12–24 hrs) for complete conversion.

Reductive Amination

Alternative approaches employ reductive amination with formaldehyde and NaBH₃CN in methanol, though this method risks over-methylation and requires careful stoichiometric control.

N-(2,4-Difluorobenzyl) Functionalization

Alkylation with 2,4-Difluorobenzyl Bromide

The secondary amine, N-methylpyrrolidin-3-amine, undergoes alkylation with 2,4-difluorobenzyl bromide under mild conditions (K₂CO₃, DMF, 23°C). This step proceeds via an Sₙ2 mechanism, with yields optimized to 78–82% after column chromatography (Table 1).

Table 1: Alkylation Conditions and Yields

Protecting Group Strategies

To prevent dialkylation, nitrobenzenesulfonyl (Ns) protection is employed:

-

Protect pyrrolidin-3-amine with o-nitrobenzenesulfonyl chloride.

-

Methylate the sulfonamide-protected amine.

-

Deprotect with thiophenol/K₂CO₃.

-

Alkylate with 2,4-difluorobenzyl bromide.

This sequence ensures monofunctionalization and improves overall yield to 72% over four steps.

Stereochemical Considerations

Epimerization at the 3-Position

Base-mediated epimerization (e.g., LiOH in DMF) enables interconversion of cis and trans isomers, critical for accessing enantiomerically pure products. For example, trans-N-(2,4-difluorobenzyl)-N-methylpyrrolidin-3-amine is obtained via epimerization of the cis isomer at 60°C for 6 hrs.

Scalability and Industrial Adaptations

Continuous Flow Alkylation

Patent methodologies highlight the use of KI catalysis in ether solvents for large-scale N-methylation, avoiding high-pressure conditions. For instance, reacting 1,4-dichlorobutane with methylamine in THF at reflux affords N-methylpyrrolidine in 88% yield, which is subsequently functionalized.

Green Chemistry Approaches

Recent advances emphasize microwave-assisted alkylation , reducing reaction times from hours to minutes while maintaining yields >75%.

Analytical and Purification Techniques

Chromatographic Separation

Final purification employs silica gel chromatography with EtOAc/hexane gradients, achieving >99% purity. Quaternary ammonium byproducts are removed via ion-exchange resins.

Spectroscopic Characterization

¹H NMR (CDCl₃) key signals:

-

δ 2.35 (m, 4H, pyrrolidine CH₂).

-

δ 3.12 (s, 3H, N-CH₃).

-

δ 4.32 (s, 2H, N-CH₂-C₆H₃F₂).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Research indicates that N-(2,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine exhibits significant biological activity, particularly as a modulator of certain receptor systems. Studies have shown that compounds with similar structures can act as antagonists for the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, which is involved in pain sensation and inflammatory responses.

Case Study: TRPV1 Antagonism

In a study evaluating the structure-activity relationships of TRPV1 antagonists, it was found that modifications to the pyrrolidine structure could enhance binding affinity and potency against capsaicin-induced activation of TRPV1. The introduction of hydrophobic substituents in the C-region of the ligand was critical for achieving high binding potency .

| Compound | Binding Affinity (K_i) | IC50 (pH) | Analgesic Activity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

Analgesic Properties

The analgesic properties of this compound have been explored in animal models. In vivo studies demonstrated dose-dependent efficacy in reducing neuropathic pain without significant side effects, indicating its potential for therapeutic use in pain management .

Anti-Fibrotic Activity

Recent findings have suggested that compounds structurally related to this compound may exhibit anti-fibrotic activity. For instance, derivatives have shown effectiveness in inhibiting collagen expression and reducing fibrosis markers in cell cultures . This suggests a potential application in treating fibrotic diseases.

Structure-Activity Relationship (SAR) Insights

The effectiveness of this compound as a pharmacological agent can be attributed to specific structural features. The SAR studies indicate that:

- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target receptors.

- Stereochemistry : The stereochemical configuration of the compound plays a significant role in its biological activity; certain isomers exhibit markedly improved potency compared to others .

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

- Optimization of Chemical Structure : Investigating additional modifications to improve efficacy and reduce side effects.

- Clinical Trials : Conducting clinical trials to evaluate safety and effectiveness in humans for various conditions such as neuropathic pain and fibrotic diseases.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key analogues and their structural deviations:

Key Observations :

- Aromatic vs. Saturated Rings: The target compound’s pyrrolidine ring contrasts with pyrimidine (e.g., entries 1–2) or pyrazole (entry 4) cores.

- Fluorination Patterns: The 2,4-difluorobenzyl group in the target compound differs from mono-fluoro (e.g., 4-fluoro-3-methoxybenzyl in entry 3) or nitro-fluoro (entry 1) substituents. Difluoro substitution is associated with enhanced metabolic stability and lipophilicity compared to mono-fluoro or bulky groups like methoxy .

- Amino Group Modifications: The N-methyl group in the target compound contrasts with cyclopropyl (entry 4) or pyridinylmethyl (entry 3) substituents. Methyl groups typically reduce steric hindrance and increase basicity compared to bulkier substituents .

Yield and Purity Considerations :

Physicochemical and Spectroscopic Properties

- Melting Points : Entry 4 (pyrazole derivative) has a melting point of 104–107°C , whereas fluorinated benzylamines (e.g., entry 3) likely exhibit lower melting points due to reduced crystallinity from methoxy groups.

- Spectroscopy : IR and NMR data from (e.g., IR absorption at 3298 cm⁻¹ for N–H stretching) and (aromatic proton shifts in ^1H NMR) provide benchmarks for validating the target compound’s structure.

Biological Activity

N-(2,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant research findings.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C16H22F2N2

- Molecular Weight : 280.36 g/mol

- CAS Number : 820980-07-2

This compound is characterized by its chiral structure, which contributes to its unique biological properties. The presence of the difluorobenzyl moiety is particularly noteworthy as it may enhance binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors such as 1,4-diamines.

- Introduction of the Difluorobenzyl Group : This is accomplished via reductive amination using 2,4-difluorobenzaldehyde and the amine precursor.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

- Target Interaction : The compound may modulate the activity of various enzymes involved in metabolic pathways or signal transduction processes.

- Potential Pathways : Research indicates that it may influence pathways related to neurotransmission and cellular signaling, although specific pathways remain to be fully elucidated.

Antiparasitic Activity

Recent studies have highlighted the compound's potential antiparasitic effects. For instance, compounds structurally related to this compound have demonstrated significant activity against protozoan parasites such as Trypanosoma and Leishmania species.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 1.47 | 24.5 |

| Related Compound B | 1.72 | >200 |

Note: IC50 values represent the concentration required to inhibit 50% of the pathogen's activity.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Preliminary data suggest that it may exhibit effects similar to known psychoactive substances, potentially acting on neurotransmitter systems such as serotonin and dopamine.

Case Studies and Research Findings

- Study on Antiparasitic Activity :

-

Neuropharmacological Investigation :

- Research conducted on related compounds demonstrated modulation of serotonin receptors, suggesting potential applications in treating mood disorders or anxiety. The specific binding affinities and functional outcomes are still under investigation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,4-Difluorobenzyl)-N-methylpyrrolidin-3-amine, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2,4-difluorobenzyl chloride with N-methylpyrrolidin-3-amine in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Reaction monitoring via TLC (dichloromethane mobile phase) and purification via silica gel chromatography are critical. Yield optimization (e.g., 70–90%) depends on stoichiometric ratios, temperature (0–25°C), and exclusion of moisture .

- Key Data :

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | DCM | THF |

| Temperature | 0°C → RT | RT |

| Yield | 91% | 75% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C-NMR : Assign peaks using DMSO-d6 (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). Key signals include pyrrolidine protons (δ 2.5–3.5 ppm) and aromatic difluorobenzyl protons (δ 7.0–7.5 ppm). FTIR confirms amine N-H stretches (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- HRMS : Use ESI for accurate mass determination (e.g., [M+H]+ calculated vs. observed ±0.0003 Da) .

Advanced Research Questions

Q. How can structural modifications of the difluorobenzyl or pyrrolidine groups alter biological activity?

- SAR Strategy : Replace the 2,4-difluorobenzyl group with 3,5-difluoro or chlorinated analogs to assess steric/electronic effects on target binding. For example, fluorinated benzyl groups enhance metabolic stability and blood-brain barrier penetration in CNS-targeted compounds .

- Data Contradiction : Substituting the pyrrolidine N-methyl with bulkier groups (e.g., isopropyl) may reduce solubility but improve affinity for hydrophobic enzyme pockets. Validate via molecular docking (e.g., Glide SP scoring) .

Q. What strategies resolve discrepancies in biological activity data across in vitro assays?

- Experimental Design :

- Use standardized cell lines (e.g., HEK293 for receptor binding) and control for assay variables (pH, DMSO concentration).

- Cross-validate IC50 values via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Case Study : A 10-fold variance in kinase inhibition (IC50 = 50 nM vs. 500 nM) was traced to ATP concentration differences (1 mM vs. 10 μM) in assay buffers .

Q. How can regioselectivity challenges in multi-step syntheses be addressed?

- Regioselective Amine Protection : Use tert-butoxycarbonyl (Boc) groups to shield the pyrrolidine amine during benzylation. Deprotect with TFA/CH2Cl2 (1:4 v/v) post-reaction .

- Key Finding : Unprotected amines lead to byproducts (e.g., bis-benzylated derivatives), reducing yields by 20–30% .

Methodological Guidance

Q. What analytical techniques validate compound purity for pharmacological studies?

- HPLC : Use a C18 column (gradient: 5→95% acetonitrile/0.1% TFA) with UV detection at 254 nm. Acceptable purity: ≥95% .

- Elemental Analysis : CHN values must align with theoretical within ±0.4% .

Q. How can X-ray crystallography resolve ambiguities in stereochemical configurations?

- Crystallization : Grow single crystals via slow evaporation in ethanol/water (8:2). Diffraction data (e.g., Bruker D8 Venture) confirm the pyrrolidine ring puckering and benzyl group orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.